molecular formula C20H30ClFN2O3S B11342135 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide

Cat. No.: B11342135
M. Wt: 433.0 g/mol
InChI Key: RSTZAXZEAONRBD-UHFFFAOYSA-N
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Description

  • This compound is a piperidine derivative with a benzylsulfonyl group attached to the piperidine nitrogen.
  • The molecular formula is C20H28ClFN2O3S.
  • It exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling, which joins aryl or vinyl boron reagents with aryl or vinyl halides.

      Reaction Conditions: The reaction typically occurs under mild conditions (room temperature to 80°C) in an organic solvent (e.g., DMF or THF).

      Industrial Production: While I don’t have specific industrial production methods, the compound can be synthesized on a larger scale using similar principles.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents and Conditions: Palladium catalysts, boron reagents, and halides are commonly used.

      Major Products: The major product of Suzuki–Miyaura coupling would be the desired compound itself.

  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory).

      Chemistry: Explore its reactivity in other transformations.

      Biology: Study its effects on cellular processes.

      Industry: Assess its use in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzylsulfonyl piperidine derivatives or related heterocycles.

      Uniqueness: Highlight its distinct features compared to structurally similar compounds.

    Remember that this compound’s potential applications and mechanisms are still areas of active research

    Properties

    Molecular Formula

    C20H30ClFN2O3S

    Molecular Weight

    433.0 g/mol

    IUPAC Name

    1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide

    InChI

    InChI=1S/C20H30ClFN2O3S/c1-13(2)19(14(3)4)23-20(25)15-8-10-24(11-9-15)28(26,27)12-16-17(21)6-5-7-18(16)22/h5-7,13-15,19H,8-12H2,1-4H3,(H,23,25)

    InChI Key

    RSTZAXZEAONRBD-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C(C(C)C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F

    Origin of Product

    United States

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